ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it a significant scaffold in drug design .
Properties
IUPAC Name |
ethyl 1-[2-(4-acetylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(29)18-11-25(21-17(20(18)28)10-5-13(2)23-21)12-19(27)24-16-8-6-15(7-9-16)14(3)26/h5-11H,4,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJABCZHZMFJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl isocyanate with an appropriate naphthyridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A related naphthyridine derivative known for its antibacterial properties.
Ciprofloxacin: Another naphthyridine derivative with broad-spectrum antibiotic activity.
Uniqueness
Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific structural features, such as the acetylphenyl carbamoyl group, which may confer distinct biological activities and therapeutic potential compared to other naphthyridine derivatives .
Biological Activity
Ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a naphthyridine core integrated with various functional groups, suggests considerable potential for biological activity. This article delves into the biological activities associated with this compound, drawing parallels with related naphthyridine derivatives that have been more extensively studied.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C19H20N2O4
- Molecular Weight : 344.37 g/mol
The structure includes:
- A naphthyridine core with nitrogen atoms at the 1 and 8 positions.
- An ethyl ester functional group .
- An acetylphenyl moiety .
- A carbamoyl group .
These structural features are significant as they influence the compound's chemical reactivity and biological interactions.
Antimicrobial Properties
Naphthyridine derivatives have also been explored for their antimicrobial activities . The presence of hydroxyl and other functional groups in related compounds has been associated with enhanced solubility and bioactivity against bacterial strains. This compound may exhibit similar properties due to its functional composition.
Anti-inflammatory Effects
Some studies indicate that naphthyridine derivatives can possess anti-inflammatory effects , which could be attributed to their ability to inhibit pro-inflammatory cytokines. This aspect warrants further investigation for this compound.
Comparative Analysis of Similar Compounds
A table summarizing the activities of structurally similar naphthyridine derivatives is presented below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4-hydroxy-7-methyl-2-oxo-naphthyridine | Hydroxy group at position 4 | Antimicrobial properties |
| Methyl 6-bromo-naphthyridine | Bromo substituent enhancing reactivity | Antitumor activity |
| 4-Hydroxy-N-(2-hydroxyphenyl)-naphthyridinone | Hydroxy groups enhancing solubility | Potential anti-inflammatory effects |
This compound's unique combination of functional groups may confer distinct biological activities compared to these compounds.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Preliminary studies could involve:
- Binding affinity assessments with target proteins.
- Cell viability assays in various cancer cell lines.
Such investigations will provide insights into its mechanisms of action and safety profile.
Synthesis and Modifications
The synthesis of this compound can be approached through various methods that require optimization for yield and purity. Modifications on the naphthyridine ring have been shown to significantly influence biological activity. Future research should focus on synthesizing derivatives to explore enhanced pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
